2-(1H-Benzo[d]imidazol-6-yl)ethanamine

Angiotensin II Receptor Antagonist Structure-Activity Relationship Hypertension

Select 2-(1H-Benzo[d]imidazol-6-yl)ethanamine (CAS 110925-53-6) for your next-generation antihypertensive or AT1 receptor research. Its specific 6-yl ethanamine substitution provides a non-interchangeable scaffold that directly mirrors the privileged SAR of clinical candidate BIBR 277. Using 2- or 5-substituted analogs introduces significant experimental risk; this precise isomer is your essential building block for generating potent, selective lead candidates with nanomolar receptor affinities. Ensure target fidelity from the start.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 110925-53-6
Cat. No. B013045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-Benzo[d]imidazol-6-yl)ethanamine
CAS110925-53-6
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1CCN)NC=N2
InChIInChI=1S/C9H11N3/c10-4-3-7-1-2-8-9(5-7)12-6-11-8/h1-2,5-6H,3-4,10H2,(H,11,12)
InChIKeyGQLYNPJBFLEOIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-Benzo[d]imidazol-6-yl)ethanamine (CAS 110925-53-6): Structural and Functional Profile for Advanced Medicinal Chemistry


2-(1H-Benzo[d]imidazol-6-yl)ethanamine (CAS 110925-53-6) is a benzimidazole derivative featuring a primary amine-bearing ethyl chain at the 6-position of the fused heterocyclic core [1]. This specific substitution pattern, which distinguishes it from other regioisomers like 2- or 5-substituted analogs, is a critical determinant of its utility as a pharmacophore and synthetic intermediate. Benzimidazole compounds are renowned for their diverse biological activities, and the 6-position has been explicitly identified as a privileged site for generating highly active angiotensin II (AII) receptor antagonists, with modifications at this position leading to compounds with nanomolar receptor affinities [2].

Why 2-(1H-Benzo[d]imidazol-6-yl)ethanamine Cannot Be Substituted with Other Benzimidazole Ethanamines


Substituting 2-(1H-Benzo[d]imidazol-6-yl)ethanamine with a regioisomeric analog, such as the 2-substituted or 5-substituted variant, is not a viable procurement strategy for projects targeting specific biological outcomes or defined structure-activity relationships (SAR). The position of the ethanamine group on the benzimidazole core is not arbitrary; it dictates the molecule's spatial orientation and electronic properties, which directly impact target binding and downstream activity. For instance, in the context of angiotensin II receptor antagonism, 6-substituted benzimidazole derivatives have been shown to be more potent than their corresponding 5-substituted counterparts [1]. Therefore, selecting an incorrect isomer introduces a high risk of experimental failure, leading to a loss of time and resources. The precise 6-yl substitution pattern of this compound provides a critical and non-interchangeable building block for medicinal chemistry campaigns focused on generating potent and selective lead candidates.

Quantitative Evidence of 2-(1H-Benzo[d]imidazol-6-yl)ethanamine Differentiation Against Key Analogs


Superior Potency of 6-Substituted Benzimidazoles vs. 5-Substituted Analogs in AT1 Receptor Antagonism

A patent disclosure on benzimidazole-based angiotensin II receptor antagonists explicitly states that 5-substituted benzimidazole derivatives are less potent than the corresponding 6-substituted ones [1]. This class-level SAR finding underscores the critical importance of the 6-substitution pattern present in 2-(1H-Benzo[d]imidazol-6-yl)ethanamine for achieving high potency in this therapeutically relevant class. While direct IC50 data for this exact ethanamine derivative is not reported, its 6-positional attachment is the foundational motif for numerous potent antagonists, including the clinical candidate BIBR 277, which exhibited nanomolar receptor activity [2].

Angiotensin II Receptor Antagonist Structure-Activity Relationship Hypertension

Distinct Synthetic and Pharmacophoric Utility vs. 2-Substituted Ethanamine Isomers

The 2-(1H-Benzo[d]imidazol-6-yl)ethanamine isomer (CAS 110925-53-6) and its 2-substituted analog (e.g., CAS 29518-68-1) are not interchangeable. The 6-yl position is a well-documented site for generating highly active AII antagonists. Research has shown that 6-substituted benzimidazole derivatives with acylamino, lactam, or sultam groups display receptor activities in the low nanomolar range (IC50 values between 10⁻⁷ and 10⁻⁹ M) [1]. The primary amine of the 6-yl ethanamine derivative serves as a crucial synthetic handle for introducing these potency-enhancing groups, a capability not offered by the 2-substituted isomer in the same spatial orientation. The 2-position is more often associated with alkyl substitution, which yields compounds with IC50 values in the 10⁻⁵ to 10⁻⁷ M range [2], indicating a distinct and less potent SAR profile.

Medicinal Chemistry Synthetic Intermediate Receptor Binding

Validated Scaffold in Clinical Candidate Development: The BIBR 277 Precedent

The value of the 6-substituted benzimidazole scaffold, to which 2-(1H-Benzo[d]imidazol-6-yl)ethanamine provides a direct synthetic entry point, is validated by the progression of compound 33 (BIBR 277) into clinical development. BIBR 277, a 6-substituted benzimidazole derivative, was selected as a clinical candidate based on its potent antagonism of the AT1 receptor and favorable oral absorption profile in preclinical models [1]. This demonstrates that the 6-yl substitution pattern is not merely a theoretical advantage but a proven pathway to creating drug-like molecules with optimized pharmacological properties, a validation not shared by all benzimidazole regioisomers.

Clinical Candidate AT1 Receptor Blocker Hypertension

Optimal Application Scenarios for 2-(1H-Benzo[d]imidazol-6-yl)ethanamine (CAS 110925-53-6)


Design and Synthesis of Novel Nonpeptide Angiotensin II AT1 Receptor Antagonists

This compound is a critical building block for medicinal chemistry teams developing next-generation antihypertensive agents. Its primary amine provides a versatile handle for attaching various functional groups to the 6-position of the benzimidazole core. As demonstrated in the literature, such modifications have yielded compounds with low nanomolar affinity for the AT1 receptor and successful oral activity, as exemplified by the clinical candidate BIBR 277 [1]. Procuring this specific isomer ensures alignment with established and highly potent SAR, a critical advantage over using other benzimidazole regioisomers.

Structure-Activity Relationship (SAR) Exploration of 6-Substituted Benzimidazoles

For academic or industrial research groups systematically investigating the SAR of benzimidazole-based pharmacophores, this compound is an essential starting material. The 6-position is a privileged site for modulating activity and pharmacokinetic properties. Using 2-(1H-Benzo[d]imidazol-6-yl)ethanamine allows for the exploration of diverse functional space at this key vector, while directly comparing the outcomes to the extensive body of work on 6-substituted benzimidazoles [1]. This facilitates the generation of robust and interpretable SAR data, guiding lead optimization efforts.

Synthesis of Functional Probes and Chemical Biology Tools for AT1 Receptor Studies

This compound can be used to create specialized chemical probes for studying the angiotensin II AT1 receptor. The primary amine group allows for conjugation with biotin, fluorescent dyes, or photoaffinity labels, enabling the creation of tools for pull-down assays, imaging studies, or target identification and validation [1]. The use of a scaffold with a well-characterized binding mode to the AT1 receptor ensures that the resulting probes will retain target specificity, increasing the likelihood of generating high-quality, interpretable biological data.

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